1H-Imidazole, 4-(2-naphthalenylmethyl)-
Overview
Description
1H-Imidazole, 4-(2-naphthalenylmethyl)- is a heterocyclic organic compound that features an imidazole ring substituted with a naphthalenylmethyl group. Imidazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Imidazole, 4-(2-naphthalenylmethyl)- typically involves the cyclization of amido-nitriles in the presence of a catalyst. For instance, a nickel-catalyzed addition to nitrile followed by proto-demetallation, tautomerization, and dehydrative cyclization can yield the desired imidazole .
Industrial Production Methods: Industrial production methods for imidazoles often involve the use of N-heterocyclic carbenes as both ligands and organocatalysts. These methods are scalable and can be conducted under mild conditions, making them suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 1H-Imidazole, 4-(2-naphthalenylmethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like tert-butylhydroperoxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The imidazole ring can undergo substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions:
Oxidation: tert-Butylhydroperoxide (TBHP) in the presence of a catalyst.
Reduction: Sodium borohydride in an appropriate solvent.
Substitution: Various electrophiles can be used under mild to moderate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can introduce various functional groups onto the imidazole ring .
Scientific Research Applications
1H-Imidazole, 4-(2-naphthalenylmethyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 1H-Imidazole, 4-(2-naphthalenylmethyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For instance, it may inhibit enzyme activity by binding to the active site, thereby preventing substrate access .
Comparison with Similar Compounds
- 1H-Imidazole, 2-methyl-4-(2-naphthalenylmethyl)-
- 1H-Imidazole, 4-(2-phenylethyl)-
- 1H-Imidazole, 4-(2-benzyl)-
Uniqueness: 1H-Imidazole, 4-(2-naphthalenylmethyl)- is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it particularly valuable in applications requiring precise molecular interactions .
Properties
IUPAC Name |
5-(naphthalen-2-ylmethyl)-1H-imidazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2/c1-2-4-13-7-11(5-6-12(13)3-1)8-14-9-15-10-16-14/h1-7,9-10H,8H2,(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVQBOAYNEIGUAQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)CC3=CN=CN3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30561614 | |
Record name | 5-[(Naphthalen-2-yl)methyl]-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30561614 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
125883-69-4 | |
Record name | 5-[(Naphthalen-2-yl)methyl]-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30561614 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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